molecular formula C17H24N2O4 B1598574 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid CAS No. 887344-17-4

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid

Cat. No. B1598574
CAS RN: 887344-17-4
M. Wt: 320.4 g/mol
InChI Key: QLRFGRWPXIPAGX-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the linear formula C17H24N2O4 . It is a white to yellow solid at room temperature .


Synthesis Analysis

The synthesis of this compound could involve the use of tert-butyloxycarbonyl (Boc) as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-6-8-17(12-19,14(20)21)11-13-7-4-5-9-18-13/h4-5,7,9H,6,8,10-12H2,1-3H3, (H,20,21) .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 320.39 . It is a white to yellow solid at room temperature .

Scientific Research Applications

Synthetic Applications

Coupling Reactions : The tert-butylcarbonyl group is a significant moiety in coupling reactions. For instance, tert-Butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate was prepared and underwent palladium-catalyzed coupling reactions with various substituted arylboronic acids to produce a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating the utility of the tert-butylcarbonyl group in facilitating such reactions (Wustrow & Wise, 1991).

Activation of Carboxylic Acids : The activation of carboxylic acids in the presence of DMAP with tert-butyl carbonates (BOC-OX), which were prepared in situ, leads to efficient formation of benzotriazinonyl esters. These esters are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield, highlighting the role of tert-butyl groups in the activation of carboxylic acids (Basel & Hassner, 2002).

Pharmaceutical Chemistry

Metabolism Studies : A study on CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist being developed for bone fracture healing, showed that the compound is metabolized in vitro by at least three recombinant human P450s. The metabolism involved oxidation of the tert-butyl moiety among other pathways, demonstrating the significance of the tert-butyl group in the drug's metabolic profile (Prakash et al., 2008).

Materials Science

Dimerization Reactions : The tert-Butyloxycarbonyl-protected N-carboxanhydrides of amino acids dimerize in the presence of base in aprotic media to form 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. Depending on the nature of the base, different ratios of isomers were obtained, showcasing the application of tert-butyl groups in materials science and organic synthesis (Leban & Colson, 1996).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .

Mechanism of Action

Target of Action

This compound might be used in research and development, and its specific targets could depend on the context of the study .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other interacting molecules can affect the compound’s stability and its interaction with its targets.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(pyridin-2-ylmethyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-16(2,3)23-15(22)19-10-6-8-17(12-19,14(20)21)11-13-7-4-5-9-18-13/h4-5,7,9H,6,8,10-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRFGRWPXIPAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392619
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid

CAS RN

887344-17-4
Record name 1-[(tert-butyl)oxycarbonyl]-3-Pyridin-2-ylmethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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